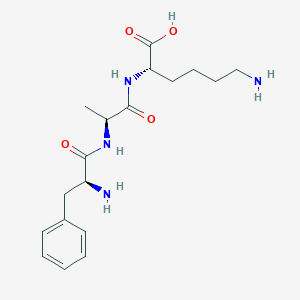

![molecular formula C10H7NO4 B009081 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid CAS No. 106517-64-0](/img/structure/B9081.png)

5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of indole derivatives involves various strategies, including Fischer indole synthesis, and can be tailored to introduce specific functional groups such as carboxylic acids. For instance, a novel synthetic route for the preparation of indole-carboxylic acid derivatives with chloro and methylenedioxy substituents has been developed, showcasing the versatility of indole synthesis methods (Li Song, 2006) (Li Song, 2006). Additionally, multicomponent reactions have been employed for the eco-friendly synthesis of functionalized indoles, demonstrating a high degree of diastereoselectivity and yield (Lu Wang et al., 2017) (Lu Wang et al., 2017).

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by spectroscopic methods such as NMR, IR, and MS. X-ray crystallography provides detailed insights into the arrangement of atoms within the molecule, revealing the planarity or non-planarity of certain groups relative to the indole ring system (Shulin Mao, 2011) (Shulin Mao, 2011).

Chemical Reactions and Properties

Indole derivatives undergo a variety of chemical reactions, including carbonylation and dibromination, which are useful for further functionalization. For example, rhodium-catalyzed NH-indole-directed C-H carbonylation with carbon monoxide has been used for the synthesis of isoindolo[2,1-a]indol-6-ones (Qiufeng Huang et al., 2016) (Qiufeng Huang et al., 2016). The regioselective dibromination of methyl indole-3-carboxylate demonstrates the manipulation of indole compounds for the synthesis of dibromoindoles (Thomas B. Parsons et al., 2011) (Thomas B. Parsons et al., 2011).

Wissenschaftliche Forschungsanwendungen

HIV Research : A key intermediate, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, in the synthesis of phosphoindole inhibitors, is significant in HIV non-nucleoside reverse transcriptase research (Mayes et al., 2010).

Biological and Medical Applications : Hydroxyindole-3-carboxylic acids have been developed for potential uses in biology and medicine (Marchelli et al., 1969).

Research Tools Design : Indole-3-acetic acid derivatives are useful in designing novel research tools, including immobilized forms, carrier-linked forms, and biochemical tags or molecular probes (Ilić et al., 2005).

Anti-inflammatory Therapeutics : Novel benzo[g]indole-3-carboxylates show potential as anti-inflammatory drugs due to their potency against 5-lipoxygenase (Karg et al., 2009).

Anticancer Properties : Certain compounds with a pyrazino[1,2-a]indol-1-one backbone demonstrate potential as anticancer agents by inhibiting reactive oxygen species generation (Youssif et al., 2018).

Antioxidant Activity : Some synthesized indole-2-carboxylic acid analogues have shown enhanced antioxidant activity (Naik et al., 2012).

Molecular Docking Studies : The synthesized compounds are used in molecular docking studies to predict binding interactions with target proteins (Ganga Reddy et al., 2022).

NMR Spectroscopy : Proton NMR spectroscopy was used for characterizing the unsymmetrical trimer of indole-5-carboxylic acid (Mackintosh et al., 1994).

Crystallography and Hydrogen Bonding Studies : Studies on molecules like 6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8(5H)-one focus on hydrogen bonding and pi-stacked hydrogen-bonded chains (Cuervo et al., 2009).

Catalysis in Organic Synthesis : The Ag/CdS nanocomposite catalyzed cyclocondensation reactions for synthesizing novel compounds (Abdolmohammadi et al., 2018).

PET Radiotracers for Alzheimer's Disease : Carbon-11-labeled CK1 inhibitors are explored as potential PET radiotracers for imaging Alzheimer's disease (Gao et al., 2018).

Synthesis of N-Heterocycles : Rh(III)-catalyzed annulations of indoles with iodonium ylides form tricyclic and tetracyclic N-heterocycles (Nunewar et al., 2021).

Eigenschaften

IUPAC Name |

5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-10(13)7-1-5-2-8-9(15-4-14-8)3-6(5)11-7/h1-3,11H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRAHWGTBUCWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C=C(N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358647 | |

| Record name | 5H-1,3-Dioxolo[4,5-f]indole-6-carboxylicacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid | |

CAS RN |

106517-64-0 | |

| Record name | 5H-1,3-Dioxolo[4,5-f]indole-6-carboxylicacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8998.png)

![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)